molecular formula C43H36O16 B1247760 4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid

4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid

Cat. No. B1247760
M. Wt: 808.7 g/mol
InChI Key: NJWGGBNAFGSYNN-XBSZYNOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid is a natural product found in Ipomoea pes-caprae with data available.

Scientific Research Applications

Compound Characterization and Analysis

  • Chemical Composition and Analysis in Plants: 4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid is among the chlorogenic acids characterized in green coffee beans and other plants. Advanced techniques like LC-MS4 are used for detecting and characterizing these compounds, contributing to the understanding of plant biochemistry and potential health-related properties (Clifford et al., 2006).

Antioxidant Properties

  • Oxidative Stress Reduction in Cellular Models

    The compound has been investigated for its potential antioxidant effects. For example, a study on caffeoylquinic acid derivatives, including 4,5-di-O-caffeoylquinic acid, showed that these compounds could protect bone marrow-derived mesenchymal stem cells from hydroxyl radical-induced damage. The study highlights the importance of the structure-activity relationship in understanding the antioxidant capacity of these compounds (Li et al., 2018).

  • Antioxidant Activity in Plant Extracts

    The presence of 4,5-di-O-caffeoylquinic acid and related compounds in plant extracts, like those from Osmanthus fragrans flowers, has been associated with strong antioxidant activities, which are valuable for understanding the health-promoting aspects of plant-based diets and potential therapeutic applications (Li et al., 2017).

Antiviral and Cytoprotective Effects

  • Antiviral Activity

    Quinic acid derivatives, including di-O-caffeoyl quinates, have been screened for their antiviral activity against viruses like the respiratory syncytial virus. The compounds displayed potent in vitro effects, which is significant for exploring new antiviral agents from natural sources (Fan et al., 2013).

  • Cytoprotective Effects Against Oxidative Stress

    A study on 4,5-di-O-caffeoylquinic acid methyl ester, related to this compound, revealed that it can attenuate oxidative damage in liver cells by modulating signaling pathways like Keap1/Nrf2. This points to its potential in protecting cells from oxidative stress and related damages (Xiao et al., 2020).

properties

Molecular Formula

C43H36O16

Molecular Weight

808.7 g/mol

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-bis[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C43H36O16/c44-29-11-1-25(2-12-29)7-17-37(50)56-35-23-43(42(54)55,59-40(53)20-8-26-3-13-30(45)14-4-26)24-36(57-38(51)18-9-27-5-15-31(46)33(48)21-27)41(35)58-39(52)19-10-28-6-16-32(47)34(49)22-28/h1-22,35-36,41,44-49H,23-24H2,(H,54,55)/b17-7+,18-9+,19-10+,20-8+/t35-,36-,41-,43+/m1/s1

InChI Key

NJWGGBNAFGSYNN-XBSZYNOPSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC=C(C=C2)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O

synonyms

4,5-di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
45-DCCQ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
Reactant of Route 2
Reactant of Route 2
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
Reactant of Route 3
Reactant of Route 3
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
Reactant of Route 4
Reactant of Route 4
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
Reactant of Route 5
Reactant of Route 5
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
Reactant of Route 6
Reactant of Route 6
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.